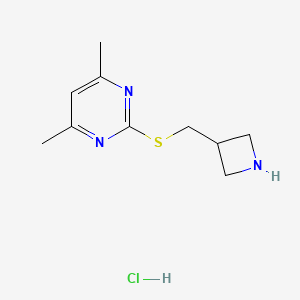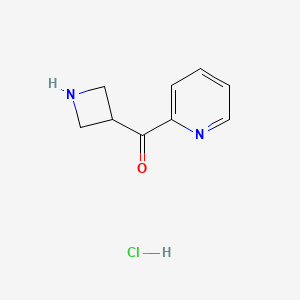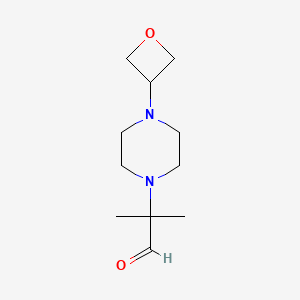
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is C11H20N2O2. The InChI code is 1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a white to yellow solid. It has a molecular weight of 212.29 g/mol. It should be stored in a freezer to maintain its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved synthesizing a series of compounds related to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This research focused on their potential antidepressant and antianxiety activities, evaluated using behavioral tests in mice (Kumar et al., 2017).
Serotonin Receptor Antagonism
Mahesh et al. (2004) synthesized a series of compounds including structures similar to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, assessing their potential as serotonin 5-HT3 receptor antagonists. This study highlights the role of these compounds in modulating serotonin signaling (Mahesh et al., 2004).
Organic Photochemical Reactions
Toki et al. (1965) explored the photochemical reactions involving aldehydes and furans, leading to the synthesis of oxetanes. This research could be relevant to understanding the chemical properties and reactions of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Toki et al., 1965).
Asymmetric Synthesis in Anxiolytic Drugs
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis method for an anxiolytic drug, which could provide insights into the synthesis of related compounds like 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Narsaiah & Nagaiah, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVBAIYUSJUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCN(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

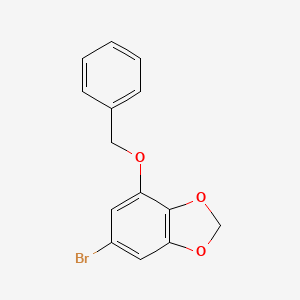
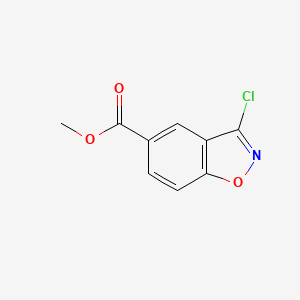
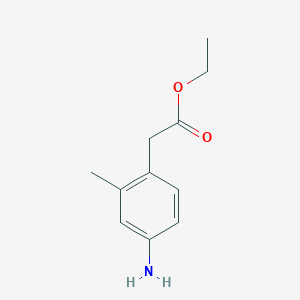
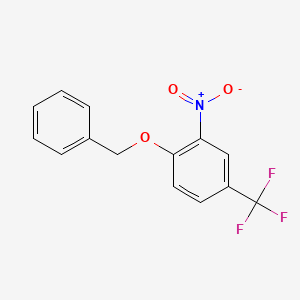
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)


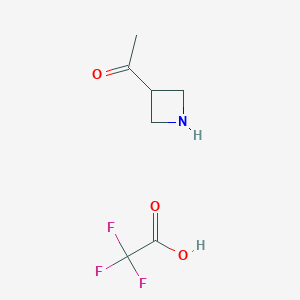
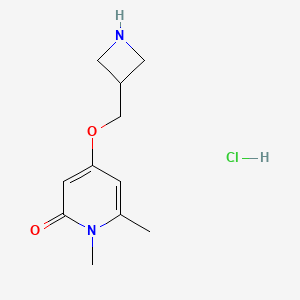
![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)
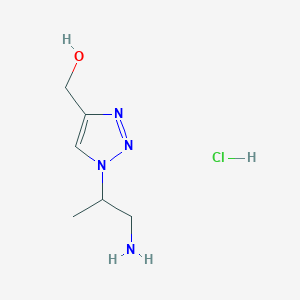
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)
